molecular formula C24H19ClN4O4S B12017369 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid CAS No. 578001-81-7

4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B12017369
CAS No.: 578001-81-7
M. Wt: 494.9 g/mol
InChI Key: QVGANIUHCQZWEG-UHFFFAOYSA-N
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Description

  • React the triazole intermediate with a thiol (e.g., thiophenol) to introduce the sulfanyl group.
  • Acetylation:

    • Acetylate the amino group using acetic anhydride or acetyl chloride.
  • Industrial Production

    Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and cost-effectiveness.

    Preparation Methods

    Synthetic Routes

    The synthesis of this compound involves several steps. One possible route includes the following:

    • Formation of the Triazole Ring:

      • Start with a suitable precursor (e.g., 4-amino benzoic acid).
      • React it with an appropriate chlorophenyl isocyanate to form the triazole ring.
      • Protect the amino group with a methoxy group to prevent unwanted reactions.

    Chemical Reactions Analysis

    Reactions

      Oxidation: The benzoic acid moiety can undergo oxidation to form benzoic acid derivatives.

      Reduction: Reduction of the triazole ring or other functional groups may be relevant.

      Substitution: The chlorophenyl group can participate in substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, chromic acid, or other oxidants.

      Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

      Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Scientific Research Applications

    This compound finds applications in various fields:

      Medicine: Investigated for potential therapeutic effects due to its unique structure.

      Chemistry: Used as a building block for designing novel molecules.

      Industry: Employed in the synthesis of specialized materials.

    Mechanism of Action

    The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

    Comparison with Similar Compounds

    While there are related compounds, the combination of triazole, sulfanyl, and acetyl groups in this molecule sets it apart. Similar compounds include other triazole derivatives and benzoic acid analogs.

    Properties

    CAS No.

    578001-81-7

    Molecular Formula

    C24H19ClN4O4S

    Molecular Weight

    494.9 g/mol

    IUPAC Name

    4-[[2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

    InChI

    InChI=1S/C24H19ClN4O4S/c1-33-20-12-4-15(5-13-20)22-27-28-24(29(22)19-10-6-17(25)7-11-19)34-14-21(30)26-18-8-2-16(3-9-18)23(31)32/h2-13H,14H2,1H3,(H,26,30)(H,31,32)

    InChI Key

    QVGANIUHCQZWEG-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)C(=O)O

    Origin of Product

    United States

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